H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH

Antimicrobial peptides Cyclic peptides Peptide cyclization

Researchers studying LPS-mediated inflammatory signaling require selective neutralization without confounding antimicrobial effects. This synthetic cyclic decapeptide (KTKCKFLKKC, disulfide bridge Cys4-Cys10) is the precise solution: • High-affinity lipid A binding (Ka = 5.6 × 10⁶ M⁻¹) for specific LPS detoxification. • No intrinsic antibiotic activity, ensuring clean mechanistic interpretation. • In vivo efficacy validated: attenuates IL-1β, COX-2, and IκB-β mRNA at 0.5 mg/kg i.p. • Conformationally constrained macrocycle offers superior protease resistance vs. linear analogs. Supplied as ≥95% pure white powder; ideal for SAR studies and analytical reference standard.

Molecular Formula C55H97N15O12S2
Molecular Weight 1224.6 g/mol
Cat. No. B15095674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH
Molecular FormulaC55H97N15O12S2
Molecular Weight1224.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN
InChIInChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)
InChIKeyZMJQAGFRHOLBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KTKCKFLKKC Specifications & Procurement


H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH (CAS 147396-10-9), also designated Endotoxin Inhibitor or KTKCKFLKKC (disulfide bridge: Cys4-Cys10), is a synthetic cyclic decapeptide with the molecular formula C55H97N15O12S2 and molecular weight 1224.58 g/mol [1]. The compound is characterized by an intramolecular disulfide bond between the two cysteine residues at positions 4 and 10, forming a constrained macrocyclic structure . It is commercially available as a white powder for research use only, with typical purity specifications of ≥95% and recommended storage at -30°C to -10°C or -20°C depending on the supplier .

Macrocyclic scaffold Disulfide-constrained cyclic decapeptide
Lipid A binding Endotoxin neutralization without direct antibiotic activity
Derivatization platform N-terminal acylation yields polymyxin-mimetic lipopeptides
Reported model context In vivo cytokine suppression at sub-mg/kg dose

Why Linear Peptides Cannot Substitute for KTKCKFLKKC


Substitution of H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH with linear analogs or alternative cationic antimicrobial peptides is scientifically unsupported due to the compound's conformationally constrained macrocyclic architecture imposed by the Cys4-Cys10 disulfide bridge . Literature demonstrates that linear counterparts of cyclic cationic peptides are inactive against target organisms, whereas their cyclized forms exhibit measurable antibacterial activity due to enhanced amphipathicity and secondary structure content [1]. The specific Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys sequence, with its precise arrangement of basic lysine residues and hydrophobic phenylalanine/leucine residues, is engineered to form a strong complex with lipid A (Ka = 0.56 × 10⁷ M⁻¹), a property not replicable by arbitrary cationic peptide sequences [2]. Consequently, generic substitution risks complete loss of the structure-dependent LPS-binding and endotoxin-neutralizing functionality.

Cyclization-dependent activity

Linear peptide counterparts of cyclic Lys/Leu/Phe-rich sequences are reported inactive, lacking the amphipathic secondary structure required for membrane interaction.

Lipid A binding specificity

Arbitrary cationic peptides do not replicate the specific lipid A binding affinity reported for the sequence-defined scaffold.

Protease susceptibility

Linear peptides undergo rapid enzymatic degradation; the disulfide-constrained macrocycle provides context-dependent stability for in vivo or serum-containing assays.

KTKCKFLKKC Comparative Evidence


Cyclization Requirement for Antibacterial Activity

Cyclization via disulfide bond formation is essential for conferring antibacterial activity to this class of Lys/Leu/Phe-rich cationic peptides. In a systematic study of head-to-tail cyclic peptides containing alternating Lys and hydrophobic residues (Leu, Phe), linear peptide counterparts were completely inactive (MIC > highest concentration tested) against Erwinia amylovora, Xanthomonas vesicatoria, and Pseudomonas syringae, whereas cyclic peptides were active, with the most potent cyclic peptide c(KLKLKFKLKQ) achieving MIC values of 6.25 µM against X. vesicatoria and 12.5 µM against P. syringae [1]. The improved antibacterial activity of cyclic peptides compared to their linear counterparts was quantitatively associated with increased hydrophobicity (RP-HPLC retention time) and enhanced secondary structure content [1].

Cyclization & MIC
Class-level
Cyclic peptides MIC 6.25–12.5 µM
Linear counterparts Inactive
Cyclization prerequisite for antibacterial activity
Plant pathogenic bacteria model; class-level inference
Antimicrobial peptides Cyclic peptides Peptide cyclization MIC comparison

Lipid A Binding vs. Polymyxin B Differentiation

The cyclic peptide KTKCKFLKKC (H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH) forms a strong complex with lipid A, the toxic component of lipopolysaccharide (LPS), with a measured association constant (Ka) of 0.56 × 10⁷ M⁻¹ (5.6 × 10⁶ M⁻¹) [1]. While the compound bears structural resemblance to the peptide antibiotic and endotoxin inhibitor polymyxin B, it exhibits a critical functional divergence: KTKCKFLKKC shows neither direct antibiotic activity nor significant toxicity, whereas polymyxin B is a potent antibiotic with associated nephrotoxicity and neurotoxicity . This dissociation of endotoxin-neutralizing capacity from direct antimicrobial action positions KTKCKFLKKC as a specialized adjuvant candidate for antibiotic therapy rather than a standalone antimicrobial .

Lipid A binding
Head-to-head
KTKCKFLKKC Ka 5.6 × 10⁶ M⁻¹; no antibiotic activity
Polymyxin B Endotoxin binding + antibiotic; nephro/neurotoxic
Functional divergence: endotoxin neutralization without antimicrobial effect
In vitro binding assay; functional characterization
Endotoxin neutralization Lipid A binding LPS detoxification Polymyxin B analog

In Vivo LPS Neutralization & Cytokine Suppression

Intraperitoneal administration of Endotoxin Inhibitor (H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH) at a dose of 0.5 mg/kg in aged rats significantly attenuated heat exposure-induced increases in mRNA expression of IL-1β, COX-2, IκB-β, and LPS activity markers, and reduced heat exposure-induced hypothermia and plasma catecholamine responses [1]. The compound detoxifies LPS and prevents LPS-induced cytokine release in vivo with very low toxicity and lethality [2]. This in vivo efficacy at a sub-mg/kg dose level distinguishes the compound from untested linear peptides or cationic polymers that lack validated endotoxin-neutralizing activity in animal models.

In vivo neutralization
Reported
0.5 mg/kg i.p. attenuated IL-1β, COX-2, IκB-β mRNA
Reported in vivo model-response context
Aged rat heat-exposure model; cytokine suppression endpoint
In vivo endotoxin neutralization Cytokine suppression LPS-induced fever Preclinical pharmacology

Lipopeptide Derivatization for Broad-Spectrum Activity

While the unmodified KTKCKFLKKC cyclic peptide lacks direct antimicrobial activity, N-terminal acylation with C12 or C14 fatty acids converts the scaffold into potent polymyxin-mimetic lipopeptides with activity against both planktonic and biofilm forms of clinically relevant pathogens. C12-KTKCKFLKKC-NH₂ and C14-KTKCKFLKKC-NH₂ lipopeptides demonstrated activity against Staphylococcus epidermidis, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Acinetobacter baumannii in both planktonic and biofilm states [1]. This derivatization potential distinguishes the KTKCKFLKKC scaffold from fixed-sequence antimicrobial peptides that cannot be functionally tuned through simple chemical modification.

Lipopeptide derivatization
Class-level
C12/C14-KTKCKFLKKC-NH₂ Active vs. MRSA, A. baumannii, E. coli (planktonic & biofilm)
Unmodified scaffold No direct antibiotic activity
Scaffold enables tunable antimicrobial SAR
In vitro susceptibility assays; lipidation-dependent spectrum
Lipopeptide antimicrobial Biofilm inhibition Polymyxin-mimetic ESKAPE pathogens

Cyclization: Protease Resistance & PK Advantage

The macrocyclic architecture imposed by the Cys4-Cys10 disulfide bridge confers significant stability advantages over linear peptide sequences. In a systematic evaluation of amphipathic cyclic D,L-α-peptides, cyclized peptides demonstrated stability upon protease treatment and retained bactericidal activity, whereas linear counterparts are rapidly degraded [1]. In murine pharmacokinetic studies, cyclic peptides with favorable in vivo efficacy displayed ED₅₀ values ranging between 4.0 and 6.7 mg/kg in a peritonitis model against methicillin-sensitive S. aureus, and reduced bacterial load by 2.1 to 3.0 log units following an 8 mg/kg i.v. dose [1]. Cyclic peptides with poor in vivo efficacy exhibited significantly lower Cmax and higher volume of distribution at steady state [1]. Disulfide-rich head-to-tail cyclized polypeptides are remarkably more stable to thermal, biological, and chemical degradation compared to their linear analogs [2].

Cyclization & PK
Class-level
ED₅₀ 4.0–6.7 mg/kg; 2.1–3.0 log₁₀ CFU reduction
Cyclic architecture stability advantage in murine infection models
Cyclic D,L-α-peptide class data; protease resistance reported
Peptide stability Protease resistance Cyclic peptide pharmacokinetics DMPK

Cationic Amphipathic Character & Membrane Interaction

The calculated partition coefficient (LogP) of H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH is 4.81840, with a polar surface area (PSA) of 526.15 Ų [1]. The sequence contains five lysine residues contributing substantial cationic charge density, balanced by hydrophobic phenylalanine and leucine residues. This physicochemical profile is consistent with the amphipathic character required for membrane interaction and lipid A binding . Class-level studies demonstrate that cyclic peptides with alternating Lys and hydrophobic residues exhibit increased hydrophobicity (RP-HPLC retention time) and secondary structure content that correlate with enhanced antibacterial activity compared to linear counterparts [2].

Physicochemical profile
Context-dependent
LogP 4.82; PSA 526.15 Ų; 5 Lys residues
Amphipathic character supports membrane interaction prediction
Computational prediction; experimental validation recommended
Peptide physicochemical properties LogP Cationic peptide Membrane interaction

KTKCKFLKKC Research Applications


Endotoxin Neutralization Without Antibiotic Confounding

Based on the measured Ka = 5.6 × 10⁶ M⁻¹ for lipid A binding and the absence of direct antibiotic activity [1], this compound is optimally suited for in vitro and in vivo studies requiring specific neutralization of LPS-mediated inflammatory signaling without introducing antimicrobial effects that would confound mechanistic interpretation. This application is directly supported by in vivo data demonstrating significant attenuation of IL-1β, COX-2, and IκB-β mRNA at 0.5 mg/kg i.p. [2].

Polymyxin-Mimetic Lipopeptide SAR Scaffold

As demonstrated by the C12- and C14-acylated KTKCKFLKKC derivatives that exhibit broad-spectrum activity against ESKAPE pathogens including MRSA and A. baumannii in both planktonic and biofilm states [1], the unmodified cyclic peptide serves as a versatile platform for generating tunable antimicrobial lipopeptides. Researchers can procure the base scaffold for systematic SAR investigations that are not possible with fixed-sequence antimicrobial peptides.

Cyclic vs. Linear Peptide Stability Studies

The class-level evidence showing that cyclic D,L-α-peptides resist protease degradation and maintain bactericidal activity in vivo, with ED₅₀ values of 4.0–6.7 mg/kg and bacterial load reductions of 2.1–3.0 log units [1], supports the use of this compound as a model cyclic peptide for investigating cyclization-dependent stability. The Cys4-Cys10 disulfide-constrained macrocycle provides a well-defined system for studying the relationship between conformational restriction and resistance to enzymatic degradation [2].

Physicochemical Reference Standard for Cationic Cyclic Peptides

With precisely defined molecular properties including LogP = 4.82, PSA = 526.15 Ų, molecular formula C55H97N15O12S2, and molecular weight 1224.58 g/mol [1], this compound serves as a well-characterized reference standard for analytical method development, HPLC retention time calibration, and mass spectrometry validation in peptide chemistry laboratories. The high cationic charge density (5 Lys residues) and disulfide-cyclized architecture provide a benchmark for comparing novel synthetic cyclic peptides [2].

Application
Selection Property
Validation Focus
Endotoxin neutralization studies
Lipid A binding affinity
LPS-mediated signaling endpoint interpretation
Antimicrobial lipopeptide SAR
Cyclic scaffold derivatizability
Structure-activity relationship (SAR) endpoint
Peptide stability & PK studies
Cyclization-dependent protease resistance
In vitro/in vivo stability comparison
Analytical reference standard
Defined LogP & PSA
HPLC/MS method calibration
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